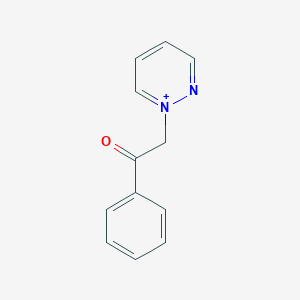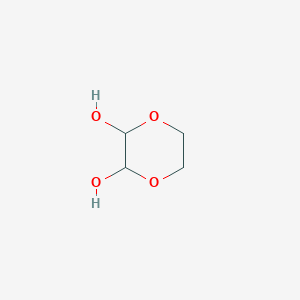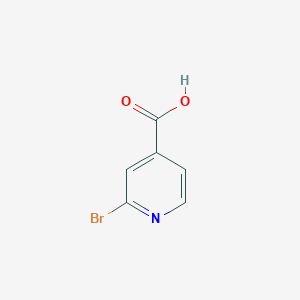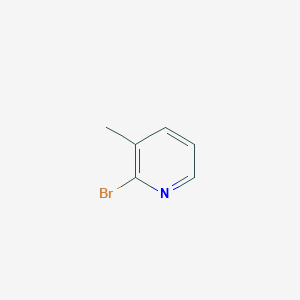![molecular formula C17H16N2OS2 B184131 2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 324036-21-7](/img/structure/B184131.png)
2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has a unique chemical structure that makes it a promising candidate for the synthesis of new drugs that can be used to treat various diseases.
Wirkmechanismus
The mechanism of action of 2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific receptors or enzymes in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory properties.
Biochemische Und Physiologische Effekte
2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, this compound has been found to have antibacterial and antifungal properties, which may make it a useful agent for the treatment of infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its unique chemical structure, which makes it a promising candidate for the synthesis of new drugs. However, one of the main limitations of using this compound in lab experiments is its low solubility in water, which may make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions that could be explored in the study of 2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One possible direction is the synthesis of new derivatives of this compound that may exhibit improved biological activity or solubility. Another possible direction is the investigation of the mechanism of action of this compound in more detail, which may help to identify new targets for drug discovery. Additionally, the potential applications of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease could be further explored.
Synthesemethoden
The synthesis of 2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can be achieved through a series of chemical reactions. One of the most commonly used methods for the synthesis of this compound is the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate dihydropyrimidine, which is then oxidized to form the final product.
Wissenschaftliche Forschungsanwendungen
2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been the subject of extensive scientific research due to its potential applications in drug discovery and development. This compound has been shown to exhibit a wide range of biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory properties. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
324036-21-7 |
|---|---|
Produktname |
2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one |
Molekularformel |
C17H16N2OS2 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
2-benzylsulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N2OS2/c20-15-14-12-8-4-5-9-13(12)22-16(14)19-17(18-15)21-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,18,19,20) |
InChI-Schlüssel |
IPZMSKIJUYVNKQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC4=CC=CC=C4 |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



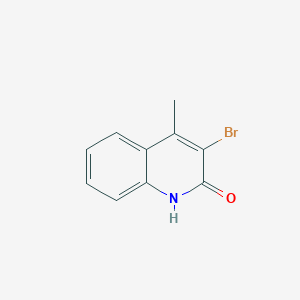
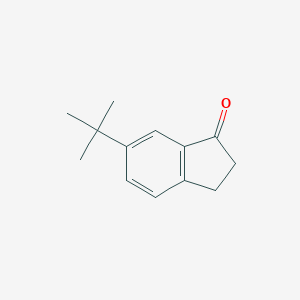

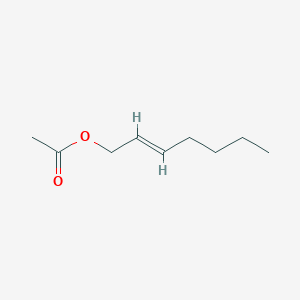
![6,8,9-trimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184059.png)
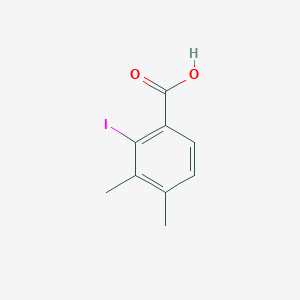
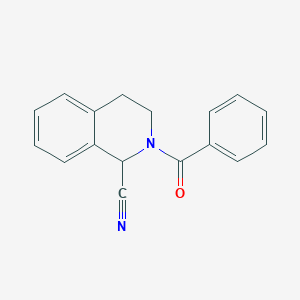
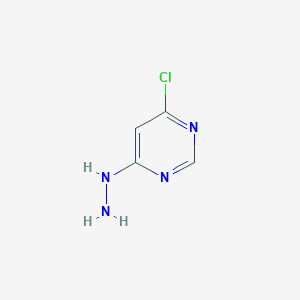
![1H-Naphtho[1,8-de][1,2,3]triazine](/img/structure/B184064.png)
![6-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B184065.png)
